molecular formula C72H112O8 B054279 C-Undecylcalix[4]resorcinarene monohydrate CAS No. 116780-43-9

C-Undecylcalix[4]resorcinarene monohydrate

Cat. No.: B054279
CAS No.: 116780-43-9
M. Wt: 1105.7 g/mol
InChI Key: NLPGYPIHQCVVRO-UHFFFAOYSA-N
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Description

C-Undecylcalix4resorcinarene is an organic compound belonging to the class of calixarenes. It features a central phenolic ring connected to four resorcinol units, each linked to an undecyl group. This unique structure forms a cavity that exhibits strong molecular recognition capabilities, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

C-Undecylcalix4resorcinarene is typically synthesized through the acid-catalyzed condensation of resorcinol with undecanal. The reaction is carried out in the presence of an inorganic acid, such as concentrated hydrochloric acid, under mild conditions . The process involves the formation of a cyclic tetramer, resulting in the desired calixarene structure.

Industrial Production Methods

While specific industrial production methods for C-Undecylcalix4resorcinarene are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

C-Undecylcalix4resorcinarene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of C-Undecylcalix4resorcinarene, which can be tailored for specific applications in sensing, catalysis, and material science .

Mechanism of Action

The mechanism of action of C-Undecylcalix4resorcinarene involves its ability to form host-guest complexes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions enable the compound to selectively bind to target molecules, facilitating applications in sensing and separation technologies . The molecular targets and pathways involved depend on the specific functional groups attached to the calixarene structure .

Comparison with Similar Compounds

Similar Compounds

  • C-Decylcalix4resorcinarene
  • C-Dodecylcalix4resorcinarene
  • C-Octylcalix4resorcinarene

Uniqueness

C-Undecylcalix4resorcinarene is unique due to its specific undecyl substituents, which provide distinct hydrophobic properties and molecular recognition capabilities compared to other calix4resorcinarene derivatives . This uniqueness makes it particularly suitable for applications requiring selective binding and recognition of specific molecules .

Biological Activity

C-Undecylcalix resorcinarene monohydrate is a macrocyclic compound known for its unique structural properties and diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis

C-Undecylcalix resorcinarene is synthesized through a cyclocondensation reaction involving resorcinol and dodecanal, typically using acidic catalysts like hydrochloric acid. The synthesis can be optimized through microwave-assisted methods, which enhance yield and reduce reaction time . The following table summarizes the key synthesis parameters:

Parameter Value
Reactants Resorcinol, Dodecanal
Catalyst HCl or 12-tungstophosphoric acid
Temperature 100 °C
Reaction Time 18 hours
Yield 55-90% (varies with method)

Antitumor Activity

Recent studies have demonstrated that calixresorcinarenes, including C-undecylcalix resorcinarene, exhibit significant antitumor activity. In vitro tests revealed that these compounds inhibit the growth of various cancer cell lines. For instance, at a concentration of 40 µM, C-undecylcalix resorcinarene showed a survival rate of 76.03% for A549 lung cancer cells and significantly lower survival rates for HepG2 liver cancer (28.66%) and MDA-MB-321 breast cancer cells (65.39%) .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that C-undecylcalix resorcinarene demonstrates bacteriostatic effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against S. aureus, with an MIC of 3.12 mg/mL, while showing an MIC of 6.25 mg/mL against E. coli .

The biological activity of C-undecylcalix resorcinarene is attributed to its ability to form supramolecular structures that can interact with cellular components. The compound's bowl-shaped architecture allows it to encapsulate small molecules, facilitating targeted delivery and enhancing the efficacy of therapeutic agents .

Case Studies

  • Antitumor Efficacy in Cell Lines
    • A study conducted on A549, HepG2, and MDA-MB-321 cell lines showed that treatment with C-undecylcalix resorcinarene led to significant reductions in cell viability at specific concentrations.
    • The data suggest a dose-dependent response where higher concentrations correlate with lower survival rates.
  • Antibacterial Testing
    • In another study evaluating the antibacterial properties of various calixresorcinarenes, C-undecylcalix resorcinarene was found to outperform several derivatives in inhibiting bacterial growth.
    • This highlights its potential as a lead compound for developing new antibacterial agents.

Properties

IUPAC Name

2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGYPIHQCVVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112247-07-1
Record name C-Undecylcalix[4]resorcinarene Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-Undecylcalix[4]resorcinarene monohydrate
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C-Undecylcalix[4]resorcinarene monohydrate
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C-Undecylcalix[4]resorcinarene monohydrate
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C-Undecylcalix[4]resorcinarene monohydrate
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C-Undecylcalix[4]resorcinarene monohydrate
Reactant of Route 6
C-Undecylcalix[4]resorcinarene monohydrate

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